

Spectroscopic Profile of 2-(Chloromethyl)pyridine 1-oxide: A Technical Guide

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Compound of Interest

Compound Name: 2-(Chloromethyl)pyridine 1-oxide

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Chloromethyl)pyridine 1-oxide**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, outlines experimental protocols for its analysis, and presents a logical workflow for its synthesis.

Spectroscopic Data

While experimental spectra for **2-(Chloromethyl)pyridine 1-oxide** are not readily available in the public domain, the following tables summarize the expected and comparative spectroscopic data based on closely related compounds, namely 2-methylpyridine N-oxide and 2-chloropyridine N-oxide. These values serve as a robust reference for the identification and characterization of **2-(Chloromethyl)pyridine 1-oxide**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ^1H NMR Spectral Data for **2-(Chloromethyl)pyridine 1-oxide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Comparative Data Source(s)
~8.3-8.4	d	1H	H-6	[1]
~7.3-7.5	m	2H	H-3, H-5	[1]
~7.2-7.3	m	1H	H-4	[1]
~4.8-5.0	s	2H	-CH ₂ Cl	N/A

Note: Predicted values are based on the analysis of similar pyridine N-oxide structures. The chemical shift of the chloromethyl protons is an educated estimation.

Table 2: Predicted ¹³C NMR Spectral Data for **2-(Chloromethyl)pyridine 1-oxide**

Chemical Shift (δ) ppm	Assignment	Comparative Data Source(s)
~150-152	C-2	[1]
~138-140	C-6	[1]
~125-127	C-4	[1]
~124-126	C-3, C-5	[1]
~45-50	-CH ₂ Cl	N/A

Note: Predicted values are based on the analysis of 2-methylpyridine N-oxide and 2-chloropyridine N-oxide.[\[1\]](#)

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for **2-(Chloromethyl)pyridine 1-oxide**

Wavenumber (cm ⁻¹)	Intensity	Assignment	Comparative Data Source(s)
~3100-3000	Medium	C-H aromatic stretching	[2]
~1600-1450	Strong	C=C and C=N aromatic ring stretching	[2]
~1250-1200	Strong	N-O stretching	[2]
~850-750	Strong	C-H out-of-plane bending	[2]
~700-600	Medium-Strong	C-Cl stretching	N/A

Note: The N-O stretching vibration is a characteristic and strong band for pyridine N-oxides.[\[2\]](#)
The C-Cl stretching frequency is an estimation.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of **2-(Chloromethyl)pyridine 1-oxide**, adapted from established procedures for related compounds.

Synthesis of 2-(Chloromethyl)pyridine 1-oxide

The synthesis of **2-(chloromethyl)pyridine 1-oxide** can be approached as an intermediate step in the preparation of 2-(chloromethyl)pyridine.

Step 1: N-Oxidation of 2-Methylpyridine

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylpyridine in a suitable solvent such as acetic acid.
- **Oxidation:** Slowly add an oxidizing agent, for instance, hydrogen peroxide (30% aqueous solution), to the stirred solution. The reaction is typically exothermic and may require cooling to maintain a temperature between 70-80°C.

- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** After completion, the reaction mixture is cooled, and the excess solvent is removed under reduced pressure to yield 2-methylpyridine 1-oxide.

Step 2: Chlorination and Rearrangement

The introduction of the chloromethyl group at the 2-position of the pyridine N-oxide is a more complex step that can proceed through various reagents like phosphoryl chloride or sulfuryl chloride, often leading to a rearranged product. A detailed, optimized procedure for the specific isolation of **2-(chloromethyl)pyridine 1-oxide** would require further experimental investigation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

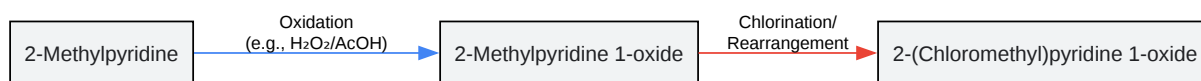
- **Sample Preparation:** Prepare a solution of **2-(Chloromethyl)pyridine 1-oxide** (5-10 mg) in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- **^1H NMR Spectroscopy:** Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of 0-10 ppm. Use the residual solvent peak as an internal reference.
- **^{13}C NMR Spectroscopy:** Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used. Set the spectral width to cover the range of 0-160 ppm.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.
- **Data Acquisition:** Record the IR spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$. Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

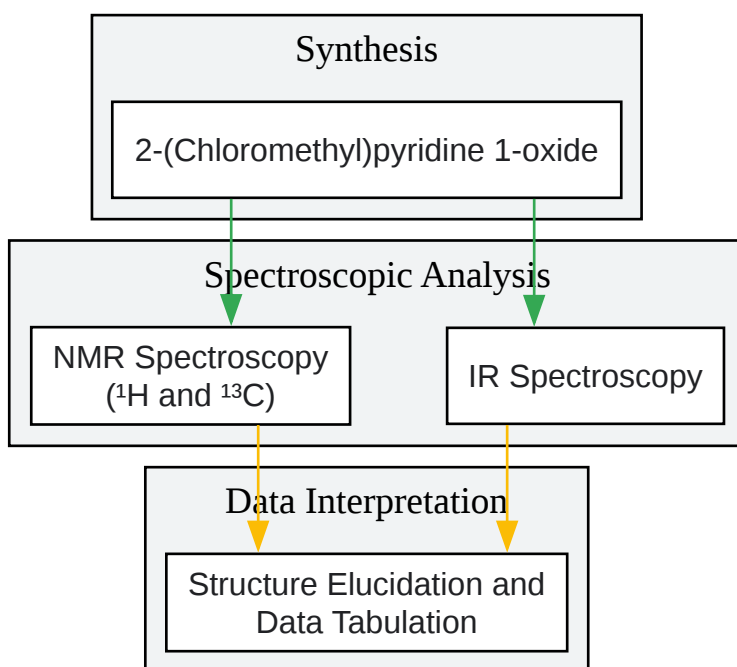
Logical and Experimental Workflows

The following diagrams illustrate the synthetic pathway and the general workflow for the spectroscopic analysis of **2-(Chloromethyl)pyridine 1-oxide**.



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Caption: Synthetic pathway to **2-(Chloromethyl)pyridine 1-oxide**.



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Caption: General workflow for spectroscopic analysis.

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References

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